DL-alpha-Tocopherol calcium succinate

描述

DL-alpha-Tocopherol calcium succinate is a synthetic derivative of vitamin E, specifically alpha-tocopherol. Vitamin E is a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. This compound is often used in dietary supplements and fortified foods due to its stability and bioavailability. This compound is known for its antioxidant properties and its ability to support immune function, skin health, and overall well-being.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DL-alpha-Tocopherol calcium succinate involves the esterification of DL-alpha-tocopherol with succinic acid, followed by the addition of calcium ions to form the calcium salt. The reaction typically proceeds as follows:

Esterification: DL-alpha-tocopherol is reacted with succinic anhydride in the presence of a catalyst, such as pyridine or triethylamine, to form DL-alpha-tocopheryl succinate.

Calcium Salt Formation: The DL-alpha-tocopheryl succinate is then treated with a calcium salt, such as calcium chloride, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

Raw Material Preparation: DL-alpha-tocopherol and succinic anhydride are purified and prepared for the reaction.

Reaction: The esterification reaction is conducted in a solvent, such as toluene or dichloromethane, at elevated temperatures (around 60-80°C) with continuous stirring.

Purification: The resulting DL-alpha-tocopheryl succinate is purified by recrystallization or chromatography.

Calcium Salt Formation: The purified DL-alpha-tocopheryl succinate is reacted with calcium chloride in an aqueous solution to form this compound.

Drying and Packaging: The final product is dried under vacuum and packaged for distribution.

化学反应分析

Types of Reactions

DL-alpha-Tocopherol calcium succinate undergoes several types of chemical reactions, including:

Oxidation: As an antioxidant, this compound can undergo oxidation reactions, where it donates electrons to neutralize free radicals.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to release DL-alpha-tocopherol and succinic acid.

Substitution: The compound can participate in substitution reactions, where the succinate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reaction is usually conducted at elevated temperatures (50-70°C).

Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or alcohols in the presence of a catalyst like triethylamine.

Major Products

Oxidation: The major products of oxidation are oxidized forms of DL-alpha-tocopherol, such as tocopheryl quinone.

Hydrolysis: The hydrolysis of this compound yields DL-alpha-tocopherol and succinic acid.

Substitution: Substitution reactions can produce various derivatives of DL-alpha-tocopherol, depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

DL-alpha-Tocopherol calcium succinate is a calcium salt of alpha-tocopherol succinate, which enhances the stability and bioavailability of vitamin E. Its chemical formula is . The compound is characterized by its antioxidant properties, making it useful in various formulations.

Pharmaceutical Applications

-

Antioxidant Activity :

- This compound acts as a potent antioxidant, capable of neutralizing free radicals. This property is crucial for preventing oxidative stress-related diseases such as cardiovascular diseases and certain cancers .

- Studies indicate that this compound may enhance the efficacy of chemotherapy by protecting normal cells while sensitizing cancer cells to treatment .

-

Dietary Supplementation :

- It is primarily used in dietary supplements to address vitamin E deficiencies, particularly in populations at risk such as premature infants and individuals with malabsorption syndromes .

- The compound's bioavailability allows for effective absorption in the gastrointestinal tract, making it a preferred choice for supplementation .

-

Potential Anti-Cancer Effects :

- Research has suggested that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells. It has shown promise in enhancing the effects of ionizing radiation and certain chemotherapeutic agents .

- Specific studies have indicated its ability to reduce prostaglandin E2 production in lung epithelial cells, potentially offering a therapeutic avenue for lung cancer treatment .

Nutritional Applications

- Food Industry :

- Animal Feed :

Cosmetic Applications

- Skin Care Products :

- Due to its antioxidant properties, this compound is frequently used in cosmetic formulations such as anti-aging creams, lotions, and serums. It helps protect the skin from environmental damage and improves overall skin health .

- Its ability to stabilize formulations allows for prolonged shelf life without degradation of active ingredients .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Cancer Treatment | Anti-Cancer Effects | Demonstrated that this compound enhances the sensitivity of cancer cells to chemotherapy while protecting normal cells from damage. |

| Clinical Trial on Vitamin E Deficiency | Dietary Supplementation | Showed significant improvement in vitamin E levels among participants with deficiencies after supplementation with this compound. |

| Research on Food Preservation | Nutritional Application | Found that the addition of this compound significantly extended the shelf life of various food products compared to controls without antioxidants. |

作用机制

DL-alpha-Tocopherol calcium succinate exerts its effects primarily through its antioxidant activity. The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The molecular targets and pathways involved include:

Lipid Peroxidation: this compound inhibits the peroxidation of polyunsaturated fatty acids in cell membranes, protecting cells from oxidative damage.

Protein Kinase C Inhibition: The compound inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation.

Gene Expression Regulation: this compound modulates the expression of genes involved in antioxidant defense, inflammation, and cell survival.

相似化合物的比较

DL-alpha-Tocopherol calcium succinate is unique among vitamin E derivatives due to its stability and bioavailability. Similar compounds include:

DL-alpha-Tocopherol: The unesterified form of vitamin E, which is less stable and more prone to oxidation.

DL-alpha-Tocopheryl Acetate: Another esterified form of vitamin E, which is commonly used in dietary supplements and cosmetics but has different stability and bioavailability properties.

DL-alpha-Tocopheryl Phosphate: A water-soluble derivative of vitamin E with distinct applications in aqueous formulations.

In comparison, this compound offers enhanced stability and bioavailability, making it a preferred choice for various applications in research, medicine, and industry.

生物活性

DL-alpha-tocopherol calcium succinate (aTOS) is a synthetic derivative of vitamin E, known for its unique biological properties that differentiate it from its parent compound, alpha-tocopherol. This article explores the biological activity of aTOS, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound undergoes de-esterification in the gastrointestinal tract, releasing free alpha-tocopherol, which exhibits various biological activities. Unlike alpha-tocopherol, aTOS does not possess antioxidant properties due to its lack of redox potential. Instead, it has been shown to:

- Induce Apoptosis : aTOS can trigger programmed cell death in cancer cells, making it a candidate for cancer therapy.

- Enhance Radiosensitivity : It acts as a radiosensitizer, increasing the efficacy of radiation therapy against tumors.

- Protect Normal Cells : While potentiating cytotoxic effects on cancer cells, aTOS simultaneously protects normal cells from chromosomal damage .

Biological Activity in Cancer Care

Research indicates that aTOS can modulate various cellular pathways involved in cancer progression. Notably, it has demonstrated the ability to:

- Inhibit Cell Proliferation : By affecting protein kinase C activity, aTOS reduces cell growth rates in certain cancer types.

- Minimize Prostaglandin E2 Production : This effect is particularly relevant in lung cancer treatment, as elevated levels of prostaglandin E2 are associated with tumor growth .

- Enhance Chemotherapeutic Efficacy : Studies suggest that combining aTOS with conventional chemotherapeutic agents enhances their effectiveness while protecting healthy tissues .

Case Studies and Research Findings

Several studies have explored the effects of aTOS in various contexts:

- Cancer Cell Studies : In vitro studies have shown that aTOS induces apoptosis in human cancer cell lines while sparing normal cells. This dual action is critical for developing safer cancer therapies.

- Animal Models : In rodent models, administration of aTOS resulted in reduced tumor growth rates and improved survival outcomes when combined with radiation therapy .

- Clinical Observations : Some clinical trials have indicated that patients receiving aTOS alongside standard cancer treatments report fewer adverse effects and improved quality of life .

Comparative Bioavailability

Research has indicated that the bioavailability of aTOS is comparable to that of other forms of vitamin E. Studies show that approximately 50% to 80% of administered doses are absorbed from the gastrointestinal tract. This bioavailability is crucial for its effectiveness in therapeutic applications .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Induction of Apoptosis | Triggers programmed cell death in cancer cells |

| Radiosensitization | Enhances the effectiveness of radiation therapy |

| Protection of Normal Cells | Shields healthy cells from damage during cancer treatment |

| Inhibition of Cell Proliferation | Reduces growth rates in specific cancer types |

| Reduction of Prostaglandin E2 Levels | Potentially lowers tumor-promoting factors in lung cancer |

属性

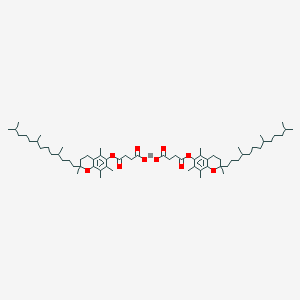

IUPAC Name |

calcium;4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431000 | |

| Record name | Calcium bis(4-oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1099.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14638-18-7 | |

| Record name | Calcium bis(4-oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。